N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a furan ring, a dibenzo[b,e][1,4]diazepine core, and an acetamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepine core.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Attachment of the benzyl group: The benzyl group is typically introduced via a nucleophilic substitution reaction.
Formation of the acetamide group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the benzyl group can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and benzyl group.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Chemical Biology: It can be used as a probe to study biological pathways and molecular targets.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets in the central nervous system. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(2-furyl)methanamine: This compound shares the benzyl and furan groups but lacks the dibenzo[b,e][1,4]diazepine core.
2-(benzyl(furan-2-ylmethyl)amino)-N-(2-fluorophenyl)acetamide: This compound has a similar structure but includes a fluorophenyl group.
Uniqueness
N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is unique due to its complex structure, which includes a dibenzo[b,e][1,4]diazepine core, a furan ring, and an acetamide group. This combination of structural features makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H25N3O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-benzyl-2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetamide |
InChI |
InChI=1S/C26H25N3O3/c30-22-13-6-11-20-25(22)26(23-14-7-15-32-23)29(21-12-5-4-10-19(21)28-20)17-24(31)27-16-18-8-2-1-3-9-18/h1-5,7-10,12,14-15,26,28H,6,11,13,16-17H2,(H,27,31) |
InChI Key |
AJCBXDBMHWUQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=CC=C4)C5=CC=CO5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.